High-Resolution Spectral Characterization of 4-Ethynyl-3,5-dimethyl-1H-pyrazole: A Definitive Guide for Drug Development and Click Chemistry
High-Resolution Spectral Characterization of 4-Ethynyl-3,5-dimethyl-1H-pyrazole: A Definitive Guide for Drug Development and Click Chemistry
Executive Summary
In the landscape of modern medicinal chemistry and bioconjugation, 4-ethynyl-3,5-dimethyl-1H-pyrazole (CAS: 22825-22-5)[1] has emerged as a highly versatile pharmacophore and structural building block. Synthesized through advanced organophosphorus methodologies[2], this compound features a rigid pyrazole core flanked by two electron-donating methyl groups and a terminal alkyne at the C4 position. This specific topology not only modulates the basicity of the pyrazole nitrogen but also provides a pristine bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" chemistry[3].
As an Application Scientist, I approach the structural elucidation of this compound not merely as a checklist of analytical peaks, but as a dynamic interplay of molecular physics. This whitepaper provides a rigorous, self-validating framework for the spectral characterization (NMR, IR, and Mass Spectrometry) of 4-ethynyl-3,5-dimethyl-1H-pyrazole, detailing the causality behind each experimental choice to ensure absolute data integrity for drug development professionals.
Structural & Physicochemical Profiling
Before initiating spectral acquisition, establishing the baseline physicochemical parameters is critical for anticipating molecular behavior in solution and gas phases.
| Parameter | Value / Description |
| Chemical Name | 4-Ethynyl-3,5-dimethyl-1H-pyrazole |
| CAS Registry Number | 22825-22-5[1] |
| Molecular Formula | C₇H₈N₂[1] |
| Molecular Weight | 120.15 g/mol [1] |
| Key Structural Features | Annular tautomerism (1H ⇌ 2H); Terminal Alkyne; C3/C5 Symmetry |
High-Resolution Spectral Data Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR characterization of pyrazoles is notoriously complicated by annular tautomerism (prototropy). In solution, the N-H proton rapidly exchanges between the N1 and N2 positions. On the NMR timescale at room temperature, this dynamic process averages the chemical environment of the C3 and C5 positions. Consequently, the two methyl groups appear as a chemically equivalent 6H singlet rather than two distinct 3H signals.
Table 1: Predicted ¹H and ¹³C NMR Assignments (in DMSO-d₆)
| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Structural Assignment |
| ¹H | 12.20 | br s | 1H | N-H (pyrazole ring, exchangeable) |
| ¹H | 3.20 | s | 1H | -C≡C-H (terminal alkyne) |
| ¹H | 2.25 | s | 6H | C3-CH₃ , C5-CH₃ (averaged by tautomerism) |
| ¹³C | 142.5 | s | 2C | C3 , C5 (pyrazole ring) |
| ¹³C | 103.0 | s | 1C | C4 (pyrazole ring, alkyne-substituted) |
| ¹³C | 82.5 | s | 1C | -C ≡CH (internal alkyne carbon) |
| ¹³C | 74.0 | s | 1C | -C≡C H (terminal alkyne carbon) |
| ¹³C | 11.5 | s | 2C | C3-C H₃, C5-C H₃ |
Infrared (IR) Spectroscopy
IR spectroscopy provides orthogonal validation of the functional groups, specifically distinguishing the alkyne handle from the aromatic core. The terminal alkyne C-H stretch is highly diagnostic due to its sharp profile and high wavenumber, which results from the stiff sp-hybridized carbon-hydrogen bond.
Table 2: Key Vibrational Modes (ATR-FTIR)
| Wavenumber (cm⁻¹) | Intensity | Peak Shape | Assignment |
| 3280 | Strong | Sharp | ≡C-H stretch (terminal alkyne) |
| 3150 - 2800 | Medium | Broad | N-H stretch (pyrazole, H-bonded network) |
| 2110 | Weak-Med | Sharp | C≡C stretch (alkyne) |
| 1585, 1530 | Medium | Sharp | C=N, C=C stretch (pyrazole ring) |
Mass Spectrometry (MS)
Under Electrospray Ionization (ESI+), the compound readily protonates at the basic pyrazole nitrogen to form the [M+H]⁺ ion at m/z 121.1. The fragmentation of substituted pyrazoles follows highly specific, predictable pathways. The predominant feature in pyrazole fragmentation is the expulsion of hydrogen cyanide (HCN) from the molecular ion[4].
Table 3: ESI-MS Fragmentation Pattern
| m/z | Relative Abundance | Ion Type | Assignment / Neutral Loss |
| 121.1 | 100% (Base Peak) | [M+H]⁺ | Intact Molecular Ion |
| 106.1 | ~15% | [M+H - CH₃]⁺ | Loss of methyl radical (-15 Da) |
| 94.1 | ~45% | [M+H - HCN]⁺ | Pyrazole ring cleavage (-27 Da)[4] |
| 79.1 | ~20% | [M+H - CH₃ - HCN]⁺ | Sequential fragmentation |
Experimental Workflows & Self-Validating Protocols
To ensure data trustworthiness, every analytical run must be treated as a self-validating system. Below are the optimized protocols designed to eliminate environmental artifacts.
Fig 1. Multi-modal analytical workflow for the structural validation of the pyrazole derivative.
Protocol 1: High-Resolution NMR Acquisition
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Sample Preparation : Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆.
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Causality: DMSO-d₆ is deliberately chosen over CDCl₃ to disrupt intermolecular hydrogen bonding between pyrazole molecules. This slows the proton exchange rate, sharpening the N-H signal and preventing the methyl signals from broadening into baseline noise.
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Internal Calibration : Add 0.05% v/v Tetramethylsilane (TMS).
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Self-Validation: The TMS peak must lock exactly at 0.00 ppm. A drift >0.02 ppm invalidates the magnetic field homogeneity, requiring a re-shim of the Z-axis.
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Acquisition : Run a standard ¹H sequence (zg30) with a relaxation delay (D1) of 2.0 seconds.
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Self-Validation: Verify that the integration ratio of the methyl protons to the terminal alkyne proton is exactly 6:1. Any deviation indicates incomplete longitudinal relaxation or the presence of impurities.
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Protocol 2: ATR-FTIR Spectroscopy
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Background Validation : Perform a 32-scan background spectrum on a clean diamond ATR crystal. The baseline must exhibit <0.01 absorbance units of noise.
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Sample Application : Place 2-3 mg of the solid compound directly onto the crystal.
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Causality: Attenuated Total Reflectance (ATR) is utilized instead of traditional KBr pelleting to eliminate the risk of moisture absorption (which obscures the critical N-H region) and to prevent pressure-induced polymorphic changes.
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Acquisition : Apply uniform pressure via the anvil until the C=C ring stretch (~1585 cm⁻¹) reaches an absorbance of ~0.5 AU. Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
Protocol 3: LC-ESI-MS Fragmentation Analysis
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System Suitability : Inject a blank (50:50 MeOH:H₂O) to confirm the absolute absence of carryover at m/z 121.
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Sample Prep : Dilute the compound to 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid.
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Causality: Formic acid is critical as it drives the equilibrium toward the protonated [M+H]⁺ species, maximizing ionization efficiency in positive ESI mode.
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Fragmentation (MS/MS) : Apply a collision energy (CE) ramp from 15 to 35 eV using Argon as the collision gas to induce the characteristic expulsion of HCN[4].
Fig 2. Proposed ESI-MS fragmentation logic for 4-ethynyl-3,5-dimethyl-1H-pyrazole.
References
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Trofimov, B. A., et al. (2009). "Elemental phosphorus in strongly basic media as phosphorylating reagent: A dawn of halogen-free 'green' organophosphorus chemistry." Mendeleev Communications, 19(6), 295-302.
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Kuhn, B. L., et al. (2018). "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry." IntechOpen.
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AiFChem Database. (2025). "4-ethynyl-3,5-dimethyl-1H-pyrazole (CAS: 22825-22-5)". AiFChem Chemical Database.
